4-Chloro-2-methoxy-6-methylpyrimidine

Vue d'ensemble

Description

4-Chloro-2-methoxy-6-methylpyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a nitification inhibitor .

Molecular Structure Analysis

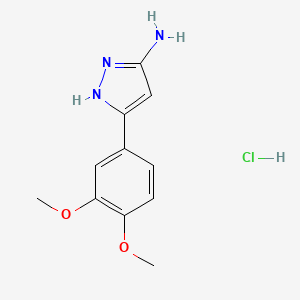

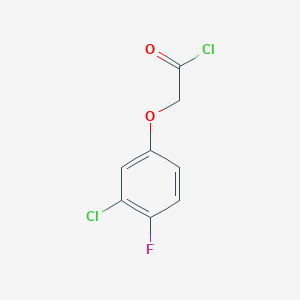

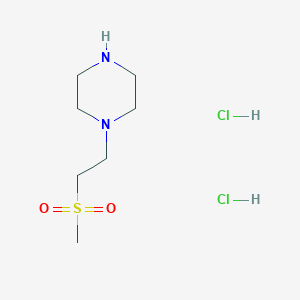

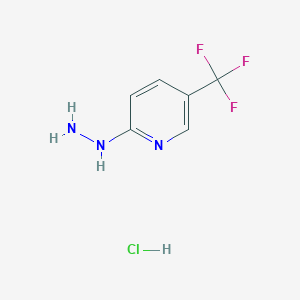

The molecular formula of 4-Chloro-2-methoxy-6-methylpyrimidine is C6H7ClN2O . The structure includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom at the 4th position, a methoxy group at the 2nd position, and a methyl group at the 6th position .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-methoxy-6-methylpyrimidine include a molecular weight of 158.58 g/mol . Other properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique

Pharmaceutical Research

4-Chloro-2-methoxy-6-methylpyrimidine: is a valuable intermediate in pharmaceutical research . It is utilized in the synthesis of various pharmacologically active compounds. Its derivatives are explored for their potential as therapeutic agents, particularly in the development of novel drugs with antifungal, antibacterial, and anticancer properties.

Agrochemical Development

In the agrochemical industry, this compound serves as a precursor in the synthesis of pesticides and herbicides . Researchers are investigating its derivatives to improve the efficacy and safety of agrochemicals, aiming to enhance crop protection while minimizing environmental impact.

Organic Synthesis

This pyrimidine derivative is a key building block in organic synthesis . It is involved in constructing complex molecules through various chemical reactions, including coupling and substitution processes. Its role in the synthesis of decorated six-membered diazines is particularly noteworthy, given their wide range of pharmacological applications.

Dyestuff Production

The compound finds application in the production of dyestuffs . It is used to develop new dyes with specific properties for textiles, inks, and coatings. The research aims to achieve dyes with better colorfastness, brightness, and resistance to fading.

Material Science

In material science, 4-Chloro-2-methoxy-6-methylpyrimidine is explored for creating advanced materials . Its derivatives can be incorporated into polymers and composites to impart desired chemical and physical properties, such as increased thermal stability or improved mechanical strength.

Chemical Research

The compound is extensively used in chemical research as a reagent and catalyst . It is part of studies focused on reaction mechanisms and the development of new synthetic methodologies. Its role in fluorous synthesis of disubstituted pyrimidines is an example of its application in advancing chemical research.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that pyrimidine derivatives can act as electron donors and form charge transfer complexes with electron acceptors . This suggests that 4-Chloro-2-methoxy-6-methylpyrimidine might interact with its targets in a similar manner.

Biochemical Pathways

Pyrimidine derivatives are known to play crucial roles in various biochemical processes, including nucleic acid synthesis .

Pharmacokinetics

The compound’s molecular weight (15859 g/mol) suggests it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The compound’s potential to form charge transfer complexes suggests it could influence the redox state of cells and potentially modulate cellular signaling pathways .

Propriétés

IUPAC Name |

4-chloro-2-methoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOSIHCSUIEICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540468 | |

| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methoxy-6-methylpyrimidine | |

CAS RN |

97041-37-7 | |

| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97041-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)